The inhibitory action of A-485 on the HAT domain of p300/CBP has several downstream consequences that explain its anti-proliferative effects in cancer cells.
The potency of this compound is demonstrated through its activity across various cancer cell lines, as shown in the table below which compiles key experimental data.
| Cell Line | Cancer Type | Assay Readout | Reported Value (IC₅₀/EC₅₀) | Experimental Context |
|---|---|---|---|---|
| p300 HAT [6] | In vitro enzymatic | HAT activity inhibition | IC₅₀ = 9.8 nM | Biochemical assay |
| CBP HAT [6] | In vitro enzymatic | HAT activity inhibition | IC₅₀ = 2.6 nM | Biochemical assay |
| LNCaP [6] | Prostate Cancer | Cell proliferation | EC₅₀ = 0.26 µM | 3-5 day viability assay |
| 22Rv1 [6] | Prostate Cancer (CRPC) | Cell proliferation | IC₅₀ = 490 nM | 3-day viability assay |
| MM1.S [6] | Multiple Myeloma | Cell proliferation | EC₅₀ = 139 nM | 72-hour MTS assay |
| MV4;11 [6] | Acute Myeloid Leukemia | Cell proliferation | IC₅₀ = 255.2 nM | 3-day viability assay |
| A549 [3] | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | ~50% reduction | At 10 µM |
| H1299 [3] | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | ~80% reduction | At 20 µM |
To evaluate the effects of this compound in a research setting, several standard protocols are used. Here is a summary of key methodologies derived from the search results.
Cell Viability and Proliferation Assays
Colony Formation Assay
Western Blot Analysis
Flow Cytometry for Cell Cycle and Apoptosis
Research indicates that the future therapeutic potential of this compound may lie in rational combination strategies.
The mechanism by which A-485 inhibits acetylation can be broken down into three key steps: binding, competition, and selective inhibition.
The flowchart above illustrates the core mechanism: this compound binds to the catalytic site of p300/CBP, directly competing with the natural cofactor acetyl-CoA. This prevents the transfer of acetyl groups to specific lysine residues on histone H3 [1].
The following table summarizes the key biochemical and cellular characteristics of this compound, demonstrating its high potency and selectivity.
| Parameter | Value | Assay/Context | Source |
|---|---|---|---|
| Biochemical IC50 (p300) | 9.8 nM | TR-FRET (H4 peptide acetylation) | [1] [4] |
| Biochemical IC50 (CBP) | 2.6 nM | TR-FRET (H4 peptide acetylation) | [1] |
| Binding Affinity (Kd) | 15 nM | Surface Plasmon Resonance (p300-HAT) | [1] [4] |
| Cellular EC50 (H3K27ac) | 73 nM | High-content imaging (PC-3 cells) | [1] |
| Recommended Use Concentration | 800 nM | Cell-based assays | [4] |
| Selectivity | >1,000-fold | No inhibition of PCAF, GCN5, MYST3, MYST4, TIP60, HAT1 at 10 µM. Selective over BET bromodomains and 150+ non-epigenetic targets. | [1] [4] |
The evidence for this compound's mechanism comes from a multi-technique experimental approach, which you can replicate or use as a guide for validating its effects. The workflow below outlines the key experiments.
This workflow shows the progression from initial cellular treatment to in vivo validation. Here are the technical details for key experiments cited in the search results:
Western Blotting for Histone Marks: DLBCL cell lines were treated with DMSO, 250 nM, or 500 nM this compound for 72 hours. Protein was extracted using RIPA buffer, and 20 µg of protein was separated by SDS-PAGE before transfer to PVDF membranes and probing with antibodies against H3K27ac [2]. This method directly shows the loss of the acetylation mark.
Chromatin Immunoprecipitation Sequencing (ChIP-seq): Used in acute liver injury models and breast cancer studies to show that this compound preferentially reduces H3K27ac and H3K18ac at the promoter and enhancer regions of critical genes [5] [6] [3]. In DLBCL, RNA-seq analysis revealed that this compound suppresses oncogenic pathways by inhibiting the MYC and E2F1 pathways [2].
In Vivo Efficacy Studies: In a DLBCL xenograft model, mice were injected with OCI-LY7 cells. Once tumors reached ~60 mm³, mice were treated with this compound. Tumor volume was measured with calipers, and the studies demonstrated that this compound significantly suppressed tumor growth [2].
The specific inhibition of H3K27ac by this compound has shown promising therapeutic effects in preclinical cancer models:
When using this compound in your research, please note:
A-485 has been utilized in various experimental models to investigate its effects on inflammation, metabolism, and cancer. Key findings and methodologies are summarized below.
| Disease/Process Model | Key Findings | Experimental Protocol Summary |
|---|
| Acute Liver Injury [1] [2] | Alleviated histopathological damage, lowered plasma aminotransferases, improved survival, suppressed pro-inflammatory cytokine expression in macrophages. | In vivo: LPS/D-GalN-induced ALI mouse model; this compound (100 mg/kg) intraperitoneal injection. In vitro: RAW264.7 cells/primary BMDMs; LPS stimulation with/without this compound (2.2-20 μM); RNA-Seq & ChIP-Seq analysis. | | Psoriatic Skin Inflammation [3] | Rescued abnormal phenotype in psoriatic fibroblasts, reduced skin inflammation, immune cell recruitment, and cytokines in imiquimod-induced mouse model. | In vitro: Psoriatic dermal fibroblasts treated with this compound; phenotypic screening. In vivo: Imiquimod-induced psoriasis-like model; systemic this compound treatment. | | Metabolic Regulation [4] | Reduced body weight, fat mass, hepatic lipogenesis, and gluconeogenesis in C57BL/6 mice fed normal or high-fat diet. | In vivo: Mice administered this compound (20 mg/kg/day, IP) for 1 week; GTT, PTT, ITT performed. In vitro: Primary mouse hepatocytes; this compound (3 μM) treatment to assess gluconeogenesis and FOXO1 acetylation/ubiquitination. | | Cancer Cell Proliferation [5] [6] | Suppressed proliferation in hematological malignancies and AR+ prostate cancer cell lines; inhibited tumor growth in castration-resistant prostate cancer xenografts. | In vitro: Cell viability assays (e.g., CellTiter-Glo) across 124 tumor cell lines. In vivo: LuCaP-77 CR xenograft model in SCID mice; this compound (100 mg/kg, IP, twice daily) for 21 days. |
This compound works by directly and competitively inhibiting the HAT catalytic domain of p300 and CBP [5]. This inhibition prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, a key mechanism for epigenetic gene regulation. The following diagram illustrates the signaling pathways and consequences of p300/CBP inhibition by this compound.
This compound inhibits p300/CBP's HAT activity, reducing histone acetylation and subsequent transcription of pro-inflammatory, metabolic, and oncogenic genes [1] [2] [4].
The table below summarizes the essential information for handling this compound and preparing stock solutions.
| Property | Specification / Value |
|---|---|
| Molecular Weight | 536.5 Da [1] |
| Purity | >98% [1] |
| CAS Number | 1889279-16-6 [1] |
| Solubility in DMSO | >40 mg/mL [1] |
| Solubility in Ethanol | >40 mg/mL [1] |
| Form | Solid [1] |
| Recommended Short-Term Storage | -20°C [1] |
| Light Sensitivity | Reported to be light sensitive; store in the dark [1] |
This compound functions as a potent, selective inhibitor of the p300 and CREB-binding protein (CBP). These proteins are crucial transcriptional coactivators that function, in part, by acetylating histones to relax chromatin structure and activate gene transcription [1]. The following diagram illustrates its mechanism and downstream effects.
This compound inhibits the p300/CBP HAT domain, reducing histone acetylation and suppressing gene transcription and cancer cell proliferation.
A-485 exerts its effects by integrating into the p300/CBP acetyltransferase domain, which disrupts the acetylation process critical for gene activation.
Figure 1: this compound inhibits p300/CBP-mediated histone acetylation, suppressing gene transcription.
The downstream transcriptional consequences are mediated through the suppression of specific enhancer-driven networks:
This compound demonstrates potent anti-tumor and anti-inflammatory activity across diverse disease models, with efficacy quantified both in vitro and in vivo.
| Disease Model | In Vitro Activity (IC₅₀ / Effective Concentration) | Key Phenotypic Outcomes | In Vivo Evidence |
|---|---|---|---|
| Growth Hormone Pituitary Adenoma (GHPA) [2] | IC₅₀ in GH3 cell viability assays: ~500 nM | Suppressed cell growth & GH secretion; downregulated Pttg1, c-Myc, cAMP, and PI3K/AKT/mTOR pathways | Reduced tumor growth and GH secretion in mouse models |
| Diffuse Large B-Cell Lymphoma (DLBCL) [3] | Effective at 250-500 nM; reduced H3K27ac levels | Decreased cell viability, cell cycle arrest, increased apoptosis; inhibition of MYC and E2F1 pathways | Significant tumor suppression in xenograft models; synergy with XPO1 inhibitor KPT8602 |
| Melanoma [1] | Induced senescence at low micromolar concentrations | Inhibition of MITF pathway; induction of senescence (not apoptosis) | Information not specified in sources |
| Acute Liver Injury [4] | Inhibited cytokine expression from 2.2 to 20 µM in macrophages | Reduced plasma aminotransferases; improved survival; inhibition of macrophage M1 polarization and leukocyte infiltration | Protected mice from LPS/GalN-induced liver injury at 100 mg/kg |
For researchers aiming to investigate this compound, here are detailed methodologies for core assays from the cited literature.
This compound represents a powerful tool for probing the biological functions of p300/CBP and holds significant promise as a therapeutic agent for transcription-dependent diseases.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values of this compound from published studies, which can guide your dose-setting for experiments [1].
| Cell Line | Cancer Type | Assay Type | Exposure Time | Reported Value (nM/μM) | Value Type |
|---|---|---|---|---|---|
| LNCaP-Clone-FGC | Prostate Cancer | CellTiter-Glo | 5 days | 215 nM | IC₅₀ |
| LNCaP | Prostate Cancer | CellTiter-Glo | 3-5 days | 0.26 μM | EC₅₀ |
| 22Rv1 | Prostate Cancer | CellTiter-Glo | 3 days | 490 nM | IC₅₀ |
| MM1.S | Multiple Myeloma | MTS Assay | 72 hours | 139 nM | EC₅₀ |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 3-5 days | 0.35 μM | EC₅₀ |
| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 3 days | 255.2 nM | IC₅₀ |
| OVCAR-3 | Ovarian Cancer | Cell-titre glo | 120 hours | 5.44 μM | EC₅₀ |
| MCF7 | Breast Cancer | Cytometry | 6 days | > 30 μM | EC₅₀ |
| MDA-MB-231 | Breast Cancer | CellTiter-Glo | 3-5 days | > 10 μM | EC₅₀ |
| PANC-1 | Pancreatic Cancer | MTT Assay | 5 days | > 30 μM | EC₅₀ |
Here are detailed methodologies for key experiments using this compound, based on protocols from recent publications [2].
The following Graphviz diagram outlines a logical workflow for a typical this compound study, from cell culture to data analysis.
1. Compound and Mechanism of Action
2. Recommended In Vivo Protocol for ALI Mouse Model The following table summarizes the core parameters for establishing the ALI model and administering this compound, primarily based on the study by Peng et al. (2019) [1] [2].
Table 1: Detailed In Vivo Experimental Protocol
| Protocol Component | Specific Details |
|---|---|
| Animal Model | Female C57BL/6J mice (10-12 weeks old, 20-22 g) [1] [2]. |
| ALI Induction | Intraperitoneal injection of LPS (E. coli 0111:B4, 2 mg/kg) and D-Galactosamine (250 mg/kg) dissolved in PBS [1] [2]. |
| This compound Treatment | Dose: 100 mg/kg [1] [2]. Route: Intraperitoneal injection [1] [2]. Timing: Administered simultaneously with the LPS/D-GalN challenge [1] [2]. | | Experimental Groups | 1. Normal Control (NC): Vehicle only. 2. ALI Model: LPS/D-GalN + vehicle. 3. This compound Treated: LPS/D-GalN + this compound [1] [2]. | | Endpoint Analysis | Mice are typically sacrificed 4-6 hours after ALI induction for tissue and blood collection [1] [2]. For survival studies, mice are monitored every hour for 24 hours [1] [2]. |
To evaluate the efficacy of this compound, the following methodologies were employed in the referenced studies. The quantitative data demonstrating the effect of this compound are summarized in the table below.
Table 2: Key Efficacy Assessments and Findings
| Assessment Method | Measured Parameters | Key Findings with this compound Treatment |
|---|---|---|
| Histopathology | Liver tissue structure, necrosis, inflammatory cell infiltration [1] [2]. | Significant alleviation of histopathological abnormalities [1] [2]. |
| Plasma Biochemistry | Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels [1] [2]. | Marked reduction in plasma aminotransferase levels [1] [2]. |
| Survival Study | Survival rate over 24 hours [1] [2]. | Improved survival rate in LPS/GalN-challenged mice [1] [2]. |
| Immunohistochemistry | Macrophage markers (F4/80), neutrophil markers (Ly-6G), M1/M2 polarization markers (CD86/CD206) [1] [2]. | Reduced leukocyte infiltration and a decrease in M1-polarized macrophages [1] [2]. |
| Molecular Analysis | RNA-Seq, ChIP-Seq (H3K27ac, H3K18ac) [1] [2]. | Suppressed transcription of a broad set of pathological pro-inflammatory genes [1] [2]. |
The following diagrams illustrate the overall experimental workflow and the hypothesized mechanism by which this compound protects against acute liver injury.
Diagram 1: In vivo experimental workflow for evaluating this compound in an acute liver injury mouse model.
Diagram 2: Proposed molecular mechanism of this compound action in protecting against acute liver injury. This compound inhibits the histone acetyltransferase activity of p300/CBP, leading to reduced acetylation at histones H3K18 and H3K27, which in turn suppresses the expression of pro-inflammatory genes and alleviates liver injury [1] [2] [3].
The small molecule A-485 is a potent and selective catalytic inhibitor of the histone acetyltransferases CBP and p300. In immunological research, it has emerged as a valuable tool for probing the role of epigenetic regulation in macrophage activation [1] [2] [3]. Studies demonstrate that this compound effectively suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages and can rewire cellular metabolism, providing a powerful means to investigate the treatment of inflammatory diseases [1] [3].
Key Reagents and Their Preparation
This protocol outlines the standard method for generating primary mouse BMDMs [3].
This assay tests the effect of this compound on inflammatory responses [1] [3].
The workflow can be visualized as follows:
This protocol uses stable isotope tracing to study the effect of genetic or pharmacological perturbations on macrophage metabolism [4].
The following table summarizes quantitative results from published studies using this compound in macrophage assays:
Table 1: Summary of Experimental Data from this compound BMDM Studies
| Experimental Context | This compound Concentration | Key Observed Effects | Citation |
|---|---|---|---|
| In Vitro LPS Stimulation (RAW264.7 / BMDM) | 2.2 - 20 µM | Concentration-dependent inhibition of LPS-induced inflammatory cytokine expression. | [1] [3] |
| In Vivo Acute Liver Injury (LPS/GalN model) | 100 mg/kg (i.p.) | Alleviated histopathological abnormalities; lowered plasma aminotransferases; improved survival rate. | [1] [3] |
| Proteomic & Transcriptomic Analysis | Not Specified | Preferentially blocked transcriptional activation of pathological genes; significant inhibition of H3K27ac/H3K18ac at promoter regions. | [1] [2] [3] |
This compound exerts its effects by selectively inhibiting the histone acetyltransferase (HAT) activity of CBP and p300. This inhibition has a direct impact on gene regulation and subsequent inflammatory processes, as shown in the following pathway:
The core mechanism involves:
This compound represents a highly selective, potent inhibitor of the histone acetyltransferases CBP and p300, which are crucial transcriptional coactivators involved in numerous cellular signaling pathways and energy homeostasis. As a drug-like chemical probe, this compound has emerged as an invaluable tool for studying epigenetic regulation through chromatin immunoprecipitation followed by sequencing (ChIP-seq) applications. The compound demonstrates exceptional specificity for the HAT domains of both CBP and p300, with at least 1,000-fold greater potency compared to previously available tool compounds. This specificity makes this compound particularly suitable for mechanistic studies of chromatin modifications and their functional consequences in various biological contexts [1]. The application of this compound in ChIP-seq experiments has enabled researchers to investigate how targeted inhibition of CBP/p300-mediated acetylation affects genome-wide binding patterns of transcription factors, histone modifications, and chromatin-associated proteins.
The molecular mechanism of this compound involves competitive inhibition of acetyl-coenzyme A binding to the HAT domains of CBP/p300, thereby reducing their catalytic activity. This inhibition leads to decreased histone acetylation at prominent marks such as H3K27ac and H3K18ac, which are established markers of active enhancers and promoters. Integrative ChIP-seq and transcriptome analyses following this compound treatment have revealed that this inhibitor preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. The ability to precisely inhibit CBP/p300 catalytic activity with this compound provides researchers with a powerful experimental approach to dissect the specific contributions of these HATs to chromatin remodeling and gene expression programs in various disease contexts [2].
CBP (CREB-binding protein) and its paralogue p300 are multifunctional transcriptional coactivators that integrate multiple signaling pathways through their ability to acetylate both histone and non-histone substrates. These large, structurally complex proteins contain several conserved domains, including NRID, CH1 (TAZ1), KIX, Bromodomain, PHD, HAT, ZZ, TAZ2, and NCBD, which provide scaffolds for interactions with diverse regulatory proteins. The HAT domain serves as an acetyllysine "writer" that acetylates target proteins, while the bromodomain functions as an acetyllysine "reader" that binds to acetylated targets. Early embryonic lethality observed in CBP/p300 knockout mice underscores the critical importance of these proteins in normal development and cellular homeostasis. The development of this compound as a highly selective inhibitor of CBP/p300 HAT activity has enabled precise investigation of this specific domain's contribution to overall protein function in chromatin regulation and metabolic control [1].
Research utilizing this compound has revealed promising therapeutic potential across multiple disease contexts. In studies of acute liver injury (ALI), this compound demonstrated significant protective effects by alleviating histopathological abnormalities, lowering plasma aminotransferases, and improving survival rates in LPS/GalN-stimulated mice. Integrative ChIP-seq and transcriptome analyses in ALI models revealed that this compound preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. Significant inhibition of H3K27ac/H3K18ac at promoter regions of pivotal inflammatory genes was observed, aligning with their suppressed transcription after this compound treatment [2]. In metabolic studies, this compound administration decreased body weight and fat mass in C57BL/6 mice, with reduced expressions of lipogenic genes and transcriptional factors in white adipose tissue. In the liver, this compound treatment lowered lipid content and lipogenic gene expressions while modulating the binding of forkhead box O1 (FOXO1) to metabolic gene promoters [1]. These findings position this compound as a promising candidate for therapeutic development in metabolic diseases, inflammatory conditions, and specific cancer types.
The cross-linking ChIP-seq protocol involves several critical stages that must be carefully optimized for this compound treated samples [3]:
Bead Preparation: Prepare a 50:50 slurry of Protein A and Protein G magnetic beads. Wash beads twice with ice-cold PBS, block with blocking buffer (0.5% w/v BSA in RIPA-150 with protease inhibitors) for 30 minutes at 4°C with rotation, then wash twice with RIPA-150 buffer. Bind beads to ChIP-grade antibodies (typically 4 μg for histone targets, 8 μg for non-histone targets) in RIPA-150 buffer for approximately 6 hours or overnight at 4°C with gentle rotation [3].
Cell Harvesting and Cross-linking: For adherent cells, wash with ~25 mL ice-cold PBS at approximately 90% confluence. Cross-link cells with 1% formaldehyde for 10 minutes at room temperature in a fume hood. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes. Wash cells twice with PBS, then detach adherent cells using scraping and transfer to fresh tubes [3].
Nuclear Fraction Isolation: Pellet cells by centrifugation (1,500 × g, 5 mins, 4°C) and resuspend in nuclear extraction buffer 1 (50 mM HEPES-NaOH pH=7.5, 140 mM NaCl, 1 mM EDTA, 10% Glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors). Incubate for 15 minutes at 4°C with rocking. Pellet cells again and resuspend in nuclear extraction buffer 2 (10 mM Tris-HCl pH=8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, protease inhibitors), followed by incubation for 15 minutes at 4°C with rocking [3].
Sonication and Chromatin Fragmentation: Pellet cells and resuspend in appropriate sonication buffer (histone or non-histone specific). Sonicate lysate to shear DNA to an average fragment size of 150-300 bp for histone targets or 200-700 bp for non-histone targets. Pellet cell debris by centrifugation at 17,000 × g for 15 minutes at 4°C and transfer supernatant to new tubes [3].
The experimental workflow for ChIP-seq sample preparation following this compound treatment can be visualized as follows:
Immunoprecipitation: Combine prepared antibody-bead complexes with sheared chromatin and incubate overnight at 4°C with rotation. Wash beads sequentially with appropriate buffers (e.g., low salt, high salt, LiCl wash buffers) and finally with TE buffer. Elute chromatin complexes from beads using freshly prepared elution buffer (1% SDS, 0.1 M NaHCO₃) [3] [4].
Cross-link Reversal and DNA Purification: Reverse cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4 hours or overnight. Digest RNA with RNase A and proteins with Proteinase K. Purify DNA using appropriate purification methods. For nanogram-range immunoprecipitated DNA, select purification reagents that demonstrate high recovery efficiency (e.g., ChIP DNA Clean & Concentrator, Monarch PCR & DNA Cleanup Kit, MinElute PCR Purification Kit, or AMPure XP beads) [5]. Store purified DNA in low-binding tubes to prevent adsorption losses, as the preservation of low nanogram-range DNA varies significantly with tube type and storage conditions [5].
The perception that ChIP-seq is not inherently quantitative has led to the development of various normalization approaches, including spike-in reagents and bioinformatic pipelines. Recent advances have established that ChIP-seq can provide quantitative measurements on an absolute scale when proper normalization methods are applied. The table below summarizes three prominent approaches for quantitative ChIP-seq analysis that are particularly relevant for this compound studies:
Table 1: Quantitative ChIP-seq Analysis Methods for this compound Studies
| Method | Principle | Advantages | Limitations | Relevance to this compound |
|---|---|---|---|---|
| PerCell (Spike-in) [6] | Uses cellular spike-in ratios of orthologous chromatin with bioinformatic pipeline | Enables highly quantitative comparisons across cell states; internally normalized | Requires additional reagents; cross-species compatibility | Ideal for comparing this compound effects across different cellular contexts |
| siQ-ChIP [7] | Sans spike-in method using inherent quantitative scale from equilibrium binding | No additional reagents needed; establishes absolute quantitative scale | Requires multiple IP points for isotherm construction | Suitable for precise quantification of this compound-induced acetylation changes |
| MAnorm [8] | Uses common peaks as reference for normalization between samples | Simple, effective for comparing transcription factor binding; strong correlation with gene expression | Focused on peak regions rather than whole genome | Effective for identifying differential binding after this compound treatment |
The MAnorm approach is particularly valuable for this compound studies as it enables quantitative comparison of ChIP-seq data sets by using common peaks as a reference to build a rescaling model for normalization. This method is based on the empirical assumption that if a chromatin-associated protein has a substantial number of peaks shared in two conditions (e.g., this compound treated vs. control), the binding at these common regions will tend to be determined by similar mechanisms and thus should exhibit similar global binding intensities across samples. The method involves plotting the log₂ ratio of read density between two samples (M) against the average log₂ read density (A) for all peaks, followed by robust linear regression to fit the global dependence between the M-A values of common peaks [8].
For researchers requiring highest quantitative accuracy, the siQ-ChIP method provides a physical quantitative scale determined directly from measurements routinely made on sequencing samples without additional reagents or spike-ins. This approach emerged from the concept that ChIP-seq is inherently quantitative on an absolute scale by virtue of the equilibrium binding reaction in the immunoprecipitation of chromatin fragments. The theoretical model proposes that the captured IP mass follows a sigmoidal isotherm if the reaction follows classical mass conservation laws. Cellular perturbations that change protein or post-translational modification presentations, such as this compound treatment, emerge as changes in position on the isotherm, making them directly quantitatively comparable [7]. A key insight from siQ-ChIP is that visualization tracks should be understood as probability distributions, with the quantitative scale representing the IP reaction efficiency. This constraint has implications for how tracks should be interpreted and compared between this compound treated and control samples.
This compound ChIP-seq has proven particularly valuable in inflammatory disease research, especially in macrophage-mediated inflammatory responses. Excessive inflammatory cytokines released by macrophages represent a critical mechanism in various inflammatory diseases, and this compound has demonstrated potent inhibition of LPS-induced inflammatory cytokine expression in a concentration-dependent manner in vitro. Integrative ChIP-seq analysis in acute liver injury models and macrophages revealed that this compound preferentially blocks transcriptional activation of a broad set of pathologic genes enriched in inflammation-related signaling networks. Significant inhibition of H3K27ac/H3K18ac at promoter regions of pivotal inflammatory genes was observed, consistent with their suppressed transcription after this compound treatment. Reduced expression of these pathological pro-inflammatory genes resulted in decreased inflammatory pathway activation, M1 polarization, and reduced leukocyte infiltration, accounting for the protective effects of this compound on liver injury [2].
The molecular mechanisms through which this compound modulates inflammatory signaling can be visualized as follows:
In metabolic studies, this compound ChIP-seq has revealed important mechanisms in white adipose tissue and liver metabolism. Administration of this compound to C57BL/6 mice fed with either normal chow diet or high-fat diet resulted in reduced white adipose tissue weight and adipocyte size, with decreased expressions of lipogenic genes and transcriptional factors. In the liver, this compound treatment lowered lipid content and lipogenic gene expressions while reducing the binding of forkhead box O1 (FOXO1) to the glucose-6-phosphatase promoter, leading to decreased expression of this key gluconeogenic enzyme. In primary mouse hepatocytes, this compound abolished cAMP-elicited mRNA expressions of key gluconeogenic enzymes and promoted FOXO1 protein degradation via increased ubiquitination. These findings demonstrate that this compound inhibits lipogenesis in white adipose tissue and liver while decreasing hepatic glucose production by preventing FOXO1 acetylation, leading to its protein degradation through a proteasome-dependent pathway [1].
This compound has shown significant potential in cancer research, particularly in lineage-specific tumor types including hematological malignancies and androgen receptor-positive prostate cancer. The specific inhibition of CBP/p300 HAT activity with this compound inhibits proliferation in these cancer types, suggesting clinical utility that can be effectively studied using ChIP-seq approaches. ChIP-seq analyses following this compound treatment can reveal how inhibition of CBP/p300-mediated acetylation affects oncogenic transcriptional programs, chromatin accessibility at regulatory elements, and the epigenetic landscape of cancer cells. These applications make this compound ChIP-seq a valuable tool for both basic cancer biology and translational drug development [1].
The quality of a ChIP experiment is fundamentally governed by the specificity of the antibody and the degree of enrichment achieved in the affinity precipitation step. The ENCODE and modENCODE consortia have established rigorous guidelines for antibody characterization that should be applied to this compound ChIP-seq studies [4]:
Current ChIP protocols typically require 5-10 million cells per ChIP, which can limit applications in primary cells, rare cell populations, and clinical samples. When working with limited material, several considerations can improve success [5]:
This compound represents a powerful chemical probe for investigating CBP/p300-mediated epigenetic regulation through ChIP-seq applications. The compound's exceptional selectivity and potency enable researchers to dissect the specific contributions of these HATs to chromatin remodeling, transcriptional regulation, and cellular physiology in various biological contexts. The protocols and application notes detailed in this document provide a comprehensive framework for implementing this compound in ChIP-seq studies, from experimental design and sample preparation through data analysis and interpretation. As research with this compound advances, continued refinement of these methodologies will further enhance our understanding of epigenetic mechanisms in health and disease, potentially leading to novel therapeutic strategies for inflammatory conditions, metabolic disorders, and cancer.
RNA sequencing (RNA-seq) refers to a next-generation sequencing approach that provides a snapshot of the entire transcriptome or messenger RNA (mRNA) profile at a given moment in time. This powerful technology enables researchers to detect transcript isoforms, allele-specific gene expression, gene fusions, and single nucleotide variants without prior knowledge of the sample's sequence composition. While the term RNA-seq suggests direct RNA sequencing, the actual process involves converting single RNA strands into complementary DNAs (cDNA) and then creating double-stranded DNA before sequencing, meaning the material loaded onto the sequencing instrument is ultimately DNA [1]. The application of RNA-seq to study compounds like This compound, a selective inhibitor of p300/CBP histone acetyltransferases, enables researchers to investigate transcriptomic changes resulting from epigenetic modulation, providing insights into gene regulatory networks and potential therapeutic applications [2] [3].
The versatility of RNA-seq makes it particularly valuable for studying the effects of epigenetic modulators such as this compound. By capturing the complete complement of transcripts in a cell, researchers can determine global expression levels of each transcript, identify exons and introns with their boundaries, and detect alternative splicing variants [1]. When applied to this compound treatment studies, RNA-seq can reveal how inhibition of histone acetylation machinery translates to changes in gene expression patterns, potentially identifying key downstream targets and pathways affected by disrupted chromatin remodeling.
Table 1: Comparison of Main RNA-Seq Approaches
| Method Type | Target RNA | Key Applications | Advantages |
|---|---|---|---|
| Whole Transcriptome | All coding and non-coding RNA | Discovery of novel transcripts, non-coding RNA analysis | Comprehensive view of transcriptome |
| mRNA Sequencing | Polyadenylated mRNA only | Gene expression studies, differential expression analysis | Focused on coding transcripts; improved depth for mRNA |
| Stranded RNA-seq | Strand-specific transcripts | Accurate transcript annotation, antisense transcription analysis | Preserves strand orientation information |
| Low-Input RNA-seq | Limited starting material | Single-cell studies, rare samples | Specialized protocols for minimal input |
Proper experimental design is fundamental to obtaining meaningful RNA-seq data, particularly when investigating the effects of specific compounds like this compound. For studies examining this compound treatment, researchers must carefully consider dosing concentrations, treatment durations, and appropriate controls that account for both specific and potential off-target effects. Including multiple time points can help capture dynamic transcriptional responses to histone acetylation inhibition. To minimize batch effects—unintended technical variations that can confound results—researchers should process control and experimental samples simultaneously throughout the entire workflow, from cell treatment to library preparation and sequencing [4].
Biological replication is especially critical in this compound studies to distinguish consistent treatment effects from random biological variability. The recommended approach includes:
RNA quality control is a critical step that significantly impacts downstream results. The RNA Integrity Number (RIN) is a standardized measurement that assesses RNA quality, with values ranging from 1 (completely degraded) to 10 (intact). For RNA-seq experiments, samples should typically have RIN values greater than 7.0 to ensure reliable results [4]. The traditional method for assessing RNA quality involves running total RNA on an electropherogram or gel to detect 28S and 18S rRNA bands, where the 28S rRNA band should be approximately twice as intense as the 18S rRNA band [1].
Table 2: RNA Quality Standards for Different Sample Types
| Sample Type | Minimum Input Requirements | Quality Threshold | Special Considerations |
|---|---|---|---|
| Fresh Cell Cultures | 100 ng - 1 µg total RNA | RIN > 8.5 | Standard protocol application |
| Fresh Tissues | 100 ng - 1 µg total RNA | RIN > 8.0 | Homogenization critical |
| FFPE Samples | 100 ng - 1 µg total RNA | RIN > 7.0 | Degradation expected; specialized kits needed |
| Low-Input/Single-Cell | 10 pg - 10 ng total RNA | RIN > 7.0 | Amplification required |
| This compound Treated Cells | 100 ng - 1 µg total RNA | RIN > 8.0 | Standard fresh cell protocols apply |
For this compound treatment studies, particular attention should be paid to RNA extraction methods that ensure removal of organic solvents that might inhibit downstream library preparation. The extraction should yield RNA that is not fragmented into sizes too short for library preparation while maintaining high quality regardless of the extraction method employed [1].
The choice between whole transcriptome and mRNA sequencing represents a fundamental decision in library preparation that significantly influences the scope and focus of an this compound study. Whole transcriptome sequencing involves capturing the complete complement of transcripts in a cell, including mRNA and all non-coding RNAs. This approach requires removal of ribosomal RNA (rRNA), which otherwise constitutes the majority of sequencing reads. By removing rRNA, sequencing resources are focused on transcripts of actual interest, improving sensitivity toward lowly expressed transcripts [1]. This comprehensive approach may be particularly valuable for this compound studies aiming to identify both coding and non-coding transcripts affected by histone acetylation inhibition.
In contrast, messenger RNA sequencing (mRNA-Seq) is a targeted approach that enriches for all polyadenylated (poly-A) transcripts, which comprise only 1-2% of the entire transcriptome. This method uses poly-T oligonucleotides fixed to magnetic beads that selectively bind to messenger RNAs, after which unbound RNA is removed during a wash step. While this doesn't completely eliminate non-coding RNA, it significantly reduces the proportion of rRNA in final sequencing results. By focusing specifically on coding genes, mRNA-Seq improves sequencing depth for mRNA transcripts, making identification of rare variants and lowly expressed mRNA transcripts easier [1]. For this compound studies focused specifically on protein-coding gene expression changes, this approach provides cost-effective and deep coverage of relevant transcripts.
Stranded RNA-seq protocols preserve information about which DNA strand served as the template for transcription, distinguishing between sense and antisense transcripts. This is achieved through specific molecular techniques such as incorporating dUTP during second strand synthesis and subsequent enzymatic digestion of uridine-containing strands before PCR amplification. The directional information provided by stranded protocols increases the percentage of alignable reads, improves transcription annotation accuracy, and provides insight into antisense transcription [1]. For this compound studies, this approach can reveal strand-specific regulatory effects and identify antisense transcripts that might be modulated by changes in histone acetylation.
Non-stranded protocols lack this directional information but may be sufficient for studies focused primarily on differential gene expression rather than comprehensive transcript annotation. However, given the additional biological insights provided by stranded information and its relatively modest cost increment, stranded protocols are generally recommended for this compound studies, particularly when investigating novel transcriptional regulation mechanisms.
Several specialized library preparation kits offer unique advantages for specific applications in this compound research:
NEXTflex Rapid Directional RNA-Seq Kit: Utilizes a thermostable reverse transcriptase that operates at 50°C instead of the standard 42°C, reducing secondary structure in RNA and improving yield and read-through in complex GC regions. This kit incorporates dUTP during second strand synthesis to preserve strand information [1].
Clontech SMARTer Kit: Employs Switching Mechanism at 5' End of RNA Template (SMART) technology, which uses template switching to add known sequences to both ends of cDNA without ligation. This ligation-free approach enables library preparation from as little as 1-2 ng of total RNA, making it ideal for limited samples such as those from laser capture microdissection or flow-sorted cells [1].
qRNA-Seq Kit: Incorporates molecular barcodes during ligation to tag each fragmented molecule with a unique index, enabling more accurate quantification by distinguishing between PCR duplicates and unique fragments, thus providing a more precise representation of transcript expression [1].
Optimal sequencing parameters must be carefully selected based on the specific research objectives of the this compound study. For standard differential expression profiling, a minimum of 10-25 million single-end reads of 50-100 base pairs is generally sufficient [1]. However, for more complex analyses such as de novo transcriptome assembly or alternative splicing detection, deeper sequencing with 100 million paired-end reads of 100-150 base pairs is recommended to adequately cover transcript diversity and identify splice junctions [1].
When studying the effects of this compound, the choice between single-end and paired-end sequencing should align with research goals. Single-end sequencing is more cost-effective for standard gene expression quantification, while paired-end sequencing provides more accurate alignment, especially for isoform-level analysis, by sequencing both ends of each fragment. For comprehensive characterization of transcriptional changes induced by this compound, including alternative splicing patterns, paired-end sequencing is preferable despite the higher cost.
The choice between short-read and long-read sequencing technologies presents important trade-offs for this compound studies. Illumina platforms generate short reads with exceptionally low error rates (<0.1%) and high throughput at relatively low cost, making them ideal for accurate transcript quantification [2]. However, their short read length (typically 50-300 bp) challenges the reconstruction and quantification of complex transcriptomes.
Long-read technologies such as PacBio and Nanopore generate reads spanning thousands of base pairs, potentially covering entire transcripts. This eliminates the need for assembly and provides complete, unambiguous information about alternative splicing, gene structure, and coding regions [2]. PacBio achieves high accuracy through circular consensus sequencing, effectively reading the same cDNA multiple times. Nanopore sequencing directly sequences native RNA or DNA without additional steps, making it a true third-generation sequencing technology [2]. However, long-read technologies currently have higher error rates and lower throughput than short-read platforms.
For comprehensive this compound studies, a hybrid approach using both technologies may be optimal—using Illumina for accurate quantification of known transcripts and long-read technology for isoform discovery and characterization.
The computational analysis of RNA-seq data begins with quality assessment of raw sequencing files in FASTQ format. The FastQC tool provides comprehensive quality metrics, including per-base sequence quality, sequence duplication levels, adapter contamination, and GC content [5]. Following quality assessment, adapter trimming and quality filtering are performed using tools such as Trimmomatic to remove low-quality bases, adapter sequences, and other technical artifacts that might compromise downstream analyses [5].
For this compound studies, particular attention should be paid to batch effects and systematic technical biases that could confound true biological signals. The principal component analysis (PCA) is especially valuable for visualizing global patterns of variation in the dataset, helping to determine whether the differences between this compound treated and control samples (intergroup variability) exceed the variation among replicates of the same condition (intragroup variability) [4]. PC1 (the first principal component) typically describes the most variation within the data, with subsequent components describing progressively less variation.
After quality control, sequencing reads must be aligned to a reference genome or transcriptome. The HISAT2 aligner is widely used for this purpose, as it can efficiently and accurately map RNA-seq reads while accounting for splice junctions [5]. Alternative aligners such as STAR and TopHat also offer robust performance for transcriptomic data. Following alignment, the featureCounts tool (part of the Subread package) is commonly used to assign aligned reads to genomic features such as genes or exons and generate count tables that represent the expression level of each feature in each sample [5].
For this compound studies focusing on specific transcriptional responses, the alignment and quantification steps should be configured to maximize sensitivity for detecting potentially subtle changes in gene expression. This may include using comprehensive annotation databases such as Ensembl or GENCODE that provide detailed information about gene and transcript structures. The output of this stage is a count matrix where each row represents a gene and each column represents a sample, with values indicating the number of reads assigned to each gene in each sample.
Differential expression analysis identifies genes with statistically significant expression changes between experimental conditions (e.g., this compound treated vs. control). The DESeq2 package implements a negative binomial generalized linear model to test for differential expression while accounting for biological variability and overdispersion in count data [5]. The analysis typically yields a list of differentially expressed genes (DEGs) with associated statistics including log2 fold changes, p-values, and adjusted p-values (e.g., Benjamini-Hochberg false discovery rate).
Following DEG identification, functional enrichment analysis determines whether certain biological processes, pathways, or functional categories are overrepresented among the differentially expressed genes. Common approaches include Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. For this compound studies specifically, researchers should also consider specialized analyses for histone acetylation targets and chromatin-related pathways to contextualize findings within the known mechanism of action of the compound.
The analysis of RNA-seq data from this compound treatment studies requires special consideration of the compound's mechanism as a selective inhibitor of p300/CBP histone acetyltransferases. Researchers should specifically investigate expression changes in genes known to be regulated by histone acetylation, including immediate early genes and those with promoter/enhancer elements rich in acetylation marks. Time-course experiments are particularly valuable for capturing the dynamics of transcriptional responses, as primary effects on direct targets must be distinguished from secondary effects in downstream regulatory networks.
Integration with epigenomic data such as H3K27ac ChIP-seq profiles can help distinguish direct from indirect targets of this compound treatment. Genes showing significant expression changes that also bear H3K27ac marks in their regulatory regions are more likely to represent direct targets of p300/CBP inhibition. Additionally, correlation with ATAC-seq or DNase-seq data can reveal connections between transcriptional changes and chromatin accessibility alterations following this compound treatment.
Effective data visualization is essential for interpreting the complex results from this compound RNA-seq studies. Volcano plots simultaneously display statistical significance (-log10 p-value) versus magnitude of change (log2 fold change), allowing rapid identification of the most biologically relevant differentially expressed genes. Heatmaps visualize expression patterns across multiple samples and genes, facilitating the detection of co-regulated gene clusters and sample groupings. PCA plots provide an overview of global sample relationships and can reveal batch effects or outliers that might compromise interpretation.
Beyond standard visualizations, this compound studies benefit from pathway enrichment networks that connect significantly altered pathways and biological processes, highlighting how different functional modules are coordinated in response to p300/CBP inhibition. When presenting results, researchers should clearly distinguish between hypothesis-driven analyses (focusing on predefined gene sets of interest) and exploratory analyses (unbiased investigation of the entire transcriptome) to ensure appropriate interpretation of findings.
RNA-seq provides a powerful and comprehensive approach for investigating the transcriptional consequences of this compound treatment. By following the detailed methodologies outlined in this guide—from careful experimental design through appropriate library preparation, sequencing strategies, and computational analysis—researchers can obtain robust and biologically meaningful insights into how inhibition of p300/CBP histone acetyltransferases alters the transcriptome. The integration of these transcriptomic findings with other functional genomic data types can further illuminate the mechanisms through this compound exerts its biological effects, potentially revealing novel therapeutic opportunities targeting the epigenetic machinery.
The following protocol is synthesized from multiple recent studies utilizing this compound, particularly in hematological malignancies and solid tumors [1] [2] [3].
The table below summarizes the anti-proliferative effects of this compound from published data, which can help you select relevant cell lines and expected potency for your research [2].
| Cell Line | Cancer Type | Assay Type | Exposure Time | Reported IC50/EC50 |
|---|---|---|---|---|
| Kasumi-1 | Acute Myeloid Leukemia | XTT | 5 days | 0.33 μM (EC50) |
| LNCaP | Prostate Cancer | CellTiter-Glo | 3-5 days | 0.26-0.35 μM (EC50) |
| MM1.S | Multiple Myeloma | MTS | 72 hours | 139 nM (EC50) |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 3-5 days | 0.35 μM (EC50) |
| OVCAR-3 | Ovarian Cancer | CellTiter-Glo | 120 hours | 5.44 μM (EC50) |
| CWR22R | Prostate Cancer | CellTiter-Glo | 3 days | 490 nM (IC50) |
| K562 | Chronic Myeloid Leukemia | CellTiter-Glo | 3 days | 457 nM (IC50) |
| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 3 days | 255.2 nM (IC50) |
| Maver1 | Mantle Cell Lymphoma | CellTiter-Glo | 3 days | 226.1 nM (IC50) |
| MCF7 | Breast Cancer | Celigo | 6 days | >30 μM (EC50) |
| PANC-1 | Pancreatic Cancer | MTT | 5 days | >30 μM (EC50) |
The following diagram illustrates the role of EP300/p300 in oncogenesis and the mechanism by which this compound exerts its inhibitory effects, as described in the research [1] [4] [5].
This compound has well-characterized solubility properties, which are crucial for planning your experiments. The table below summarizes the key quantitative data you will need [1]:
| Parameter | Value / Condition |
|---|---|
| Molecular Weight | 536.48 g/mol [1] |
| Purity | ≥98% (HPLC) [1] |
| Recommended Solvent | DMSO [1] |
| Max Conc. in DMSO | 53.65 mg/mL (100 mM) [1] |
| Max Conc. in Ethanol | 53.65 mg/mL (100 mM) [1] |
| Storage Condition | -20°C [1] |
The following protocol outlines the detailed steps for preparing a 50 mM stock solution from 5 mg of this compound solid. This concentration is safely below the maximum solubility limit to prevent precipitation.
Understanding the "spring and parachute" effect is key to managing supersaturation and precipitation, which are common challenges with poorly soluble compounds like this compound [2].
Q1: My this compound stock solution has precipitated after storage at -20°C. What should I do?
Q2: I need to add my this compound stock to an aqueous cell culture medium, but it precipitates immediately. How can I prevent this?
Q3: My biological assay results with this compound are inconsistent. Could this be related to solubility?
Q4: Are there alternative formulation strategies for this compound in vivo studies?
The table below summarizes effective concentrations of this compound from recent publications to help you establish a baseline for your optimization.
| Cell Line / Context | Reported Concentration | Experimental Context | Key Findings / Effects | Citation |
|---|---|---|---|---|
| MV-4-11 (AML) | IC50: 255.2 nM | Monotherapy, 3-day incubation | Antiproliferative activity [1] | |
| MOLM-13 (AML) | EC50: 0.35 µM | Monotherapy, 3-5 day incubation | Reduction in cell growth [1] [2] | |
| MM1.S (Multiple Myeloma) | EC50: 139 nM | Monotherapy, 72-hour incubation | Reduction in cell proliferation [1] | |
| LNCaP (Prostate Cancer) | EC50: 0.26 - 0.35 µM | Monotherapy, 3-5 day incubation | Reduction in cell growth/proliferation [1] | |
| NSCLC Cells | Not specified (used as sensitizer) | Combination with TRAIL | Synergistically increases cell death and inhibits long-term proliferation; sensitizes EGFR-TKI-resistant cells [3] | |
| FLT3-ITD AML Models | Effective alone and in combo | Combination with FLT3 inhibitor (Quizartinib) | Downregulated FLT3 transcription; enhanced suppression of FLT3 signaling and H3K27 acetylation; synergistic antileukemic effects [2] | |
| OVCAR-3 (Ovarian Cancer) | EC50: 5.44 µM | Monotherapy, 120-hour incubation | Inhibition of cell proliferation [1] | |
| MCF7 (Breast Cancer) | EC50: > 30 µM | Monotherapy, 6-day incubation | No significant antiproliferative activity [1] |
When designing your experiment, you can follow this general workflow, adapting the incubation time and assessment method to your specific needs.
For the cell viability assessment step in the workflow, common methods include:
This compound is a potent, selective catalytic inhibitor of the histone acetyltransferases p300 and CBP [1]. Its mechanism and key combination strategies are summarized in the diagram below.
Research shows that combining this compound with other agents can be highly effective:
Here are answers to some frequently asked questions regarding the use of this compound in cell culture.
Q1: My cells are not showing expected susceptibility to this compound. What should I check?
Q2: How can I confirm that this compound is working in my experiment?
Q3: I plan to use this compound in combination with another drug. How should I approach this?
A key to success is using this compound as part of a rational combination strategy, as its effects are often most potent when targeting complementary pathways [2] [3].
The selectivity of this compound was rigorously validated through multiple assay types. The table below summarizes the key quantitative data from these profiling experiments [1].
| Assay Type | Targets Tested | Key Findings on this compound | Reported Data (IC₅₀, KD, or % Inhibition) |
|---|---|---|---|
| enzymatic Assay | Other HATs (PCAF, HAT1, MYST3, MYST4, TIP60, GCN5L2) | No significant inhibition at 10 µM | >10 µM (IC₅₀) |
| Binding Assay | BET Bromodomain Proteins (e.g., BRD4) | No significant binding at 10 µM | Selective [1] |
| Broad Pharmacological Panel | >150 non-epigenetic targets (e.g., kinases, GPCRs, transporters) | Substantial binding only to dopamine and serotonin transporters at 10 µM; modest inhibition of Plk3 (IC₅₀ = 2.7 µM). | >90% binding to transporters; 2.7 µM (IC₅₀ for Plk3) |
| Cellular Target Engagement | H3K27ac, H3K18ac, H3K9ac | Potent reduction of p300/CBP-specific histone acetylation (H3K27ac, H3K18ac); no effect on H3K9ac. | H3K27ac EC₅₀ = 73 nM (in PC-3 cells); H3K9ac EC₅₀ > 10,000 nM |
The molecular basis for this high selectivity stems from this compound's specific binding mode within the unique L1 loop of the p300/CBP HAT domain, a structural feature absent in other HAT families. Superposition studies confirmed that this compound would sterically clash with the backbone of other HATs like PCAF [1].
Here are the detailed methodologies for key experiments cited in the selectivity profile.
This assay directly measures the inhibition of p300/CBP catalytic activity [1].
This protocol confirms that this compound engages its target and exhibits selectivity in a cellular context [1].
This model demonstrates the compound's pharmacological efficacy and confirms on-target activity in a complex biological system [2].
The following diagram illustrates the logical workflow for the comprehensive selectivity validation of this compound, as described in the protocols.
Q1: Does this compound have any known concerning off-target activities? While this compound is highly selective for p300/CBP over other epigenetic targets, broad pharmacological profiling identified >90% binding to dopamine and serotonin transporters at a high concentration (10 µM). However, as this compound does not achieve significant brain exposure in vivo, modulation of these targets is unlikely under typical dosing conditions. A modest off-target inhibition of Plk3 (IC₅₀ = 2.7 µM) was also observed [1].
Q2: What is the most critical control experiment for validating on-target cellular activity of this compound? The most robust control is to use an inactive analog, such as A-486, which has a ~1000-fold weaker binding affinity for p300. In cellular assays, A-486 should not reduce H3K27ac or H3K18ac levels, confirming that the observed effects are due to specific p300/CBP inhibition and not compound-related toxicity or non-specific effects [1].
Q3: My experiment requires inhibiting p300/CBP in the brain. Is this compound suitable? No. Studies indicate that this compound does not achieve significant brain exposure in vivo. Therefore, it is not a suitable tool compound for investigating p300/CBP function in the central nervous system [1].
A485 is a reversible, competitive small-molecule inhibitor of the CBP/p300 histone acetyltransferase (HAT) domain. Its administration leads to the rapid mobilization of leukocytes (including neutrophils, lymphocytes, and monocytes) from the bone marrow into the bloodstream [1].
The mechanism involves an unexpected pathway. A485 inhibition triggers the endocrine stress response via the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). This neurohumoral signaling is the primary driver of leukocyte mobilization, acting through both G-CSF-dependent and independent pathways [1].
The diagram below illustrates this complex signaling pathway.
The following table summarizes key quantitative findings from in vivo studies to help you benchmark your results [1].
| Parameter | Finding | Notes / Comparison to G-CSF |
|---|---|---|
| Onset of Action | Rapid | Faster neutrophil rise compared to G-CSF. |
| Duration of Effect | Transient (approx. 24 hours) | Effect is shorter and differs from G-CSF; counts normalize after ~1 week. |
| Dose Response | Dose-dependent leukocytosis | Repeated administration does not lead to waning effect. |
| Affected Leukocytes | Neutrophils, Lymphocytes, Monocytes | G-CSF primarily affects neutrophils. |
| Combination with G-CSF | Significantly higher neutrophil counts | Suggests synergistic or complementary mechanisms. |
Here are detailed methodologies for key experiments cited in the literature.
This foundational protocol is used to demonstrate the core effect of A485 [1].
Workflow Diagram
Detailed Steps
This protocol tests the functional relevance of A485-mobilized leukocytes in a chemotherapeutic immunosuppression model [1].
Workflow Diagram
Detailed Steps
Q1: The leukocytosis in my model is not as pronounced as reported. What could be wrong?
Q2: Does A485 directly cause emergency hematopoiesis in the bone marrow? No. Studies indicate that A485 works primarily by mobilizing existing leukocytes from the bone marrow reservoir into the bloodstream. It does not appear to trigger emergency hematopoiesis. The increase in circulating cells is not accompanied by a concurrent increase in bone marrow production at the time points measured [1].
Q3: Can A485 be used in combination with other therapies like G-CSF? Yes, and this may be a key advantage. Research shows that co-administration of A485 and G-CSF results in a significantly higher neutrophil count than either treatment alone. This suggests that A485 represents a complementary therapeutic strategy, potentially useful for patients who respond poorly to G-CSF alone [1].
Q4: Are there any known issues with the stability or bioavailability of A485? The available research indicates that A485 is rapidly absorbed into the bloodstream upon injection and accumulates in bone marrow, liver, spleen, and kidney, but not in the brain. Its effects are reversible and transient. For specific stability data (e.g., in solution, plasma), you should consult the manufacturer's data sheet for the research-grade compound [1].
The table below summarizes the core quantitative data and key characteristics of this compound from the identified research.
| Attribute | Details |
|---|---|
| Compound Name | This compound [1] |
| Target | p300/CBP (Histone Acetyltransferases, HATs) [1] [2] |
| Mechanism | Potent and selective catalytic inhibitor of p300/CBP acetyltransferase activity [1] |
| In Vivo Dosage | 100 mg/kg/day (administered via intraperitoneal injection in a rat model of postmenopausal osteoporosis) [1] |
| Key Effects | Alleviates osteoporosis, activates GLUD1 deacetylation via SENP1-Sirt3 pathway, improves mitochondrial function, promotes osteogenic differentiation [1] |
The following methodology is adapted from the study that investigated this compound in a postmenopausal osteoporosis model [1].
1. Animal Model Establishment
2. Compound Administration
3. Efficacy Assessment Endpoints
The diagram below illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects in the osteoporosis model, based on the search findings [1].
What is the primary confirmed therapeutic potential of this compound based on current research? Preclinical studies indicate its potential for treating postmenopausal osteoporosis by promoting osteoblast differentiation and bone formation through the SENP1-Sirt3-GLUD1 pathway [1].
Through what primary mechanism does this compound affect gene expression? As a selective p300/CBP inhibitor, this compound reduces the acetylation of histones (such as H3K27ac). Since p300/CBP-mediated acetylation is typically associated with open, active chromatin, this inhibition leads to a repression of transcription for genes dependent on this regulatory mechanism [1] [3] [2].
Are there any known limitations or considerations when using this compound? The current search results do not provide specific data on off-target effects or broad toxicity profiles. The evidence for its efficacy is, so far, confined to specific disease models like osteoporosis [1]. Its effect is likely context-dependent, varying by cell type and the specific gene regulatory landscape.
Issue: Inconsistent In Vitro Results
Issue: Need to Confirm Target Engagement
The information provided here is a starting point. For a complete experimental plan, you may need to consult additional resources to:
| Animal Model | Condition / Model | Administration Route | Dosage | Frequency & Duration | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|---|
| Female Wistar Rats | Postmenopausal Osteoporosis | Intraperitoneal (IP) Injection | 100 mg/kg/day | 6 weeks | Increased bone mineral density, improved bone structure [1] | |
| C57BL/6 Mice | Acute Liver Injury | Intraperitoneal (IP) Injection | 100 mg/kg | Single dose, 4 hours before sacrifice | Improved survival, reduced liver damage [2] | |
| C57BL/6 Mice | Metabolic Studies (HFD/NCD) | Intraperitoneal (IP) Injection | 20 mg/kg/day | 1 week | Reduced body weight, fat mass, improved metabolic markers [3] | |
| Athymic NSG Mice | Diffuse Large B-cell Lymphoma | Information Not Specified | Not Specified | Not Specified | Showed antitumor effects in xenograft model [4] | |
| Mice | Psoriasis-like Inflammation | Systemic (Specific route not detailed) | Not Specified | Not Specified | Reduced skin inflammation and immune cell recruitment [5] |
For a typical in vivo experiment, the procedure is as follows, based on the methodologies described in the research:
Q: What are the common vehicle controls for this compound administration? A: Studies commonly use saline or a mixture of DMSO diluted in saline as the vehicle control when administering this compound via IP injection. The concentration of DMSO in the final solution should be kept low (e.g., 1-5%) to minimize potential solvent-related effects on the animals [1] [2].
Q: What is the evidence that IP administration is effective for this compound? A: Multiple independent studies across different disease models have demonstrated that IP injection of this compound produces significant biological effects. For example, it has been shown to alleviate osteoporosis, improve survival in acute liver injury, and reduce fat mass in obese mice, confirming its bioavailability and efficacy via this route [1] [2] [3].
Q: Are there other viable administration routes for this compound in vivo? A: The search results indicate that intraperitoneal injection is the predominant and well-validated route for in vivo studies with this compound. While one study mentions "systemic" treatment without specifying the method, no other routes (such as intravenous or oral gavage) are detailed in the available literature for this compound [5].
The diagram below illustrates the primary molecular mechanism of this compound, as identified in recent research, particularly in the context of osteoporosis.
The rationale for combining A-485 with G-CSF stems from their distinct yet complementary mechanisms for mobilizing leukocytes from the bone marrow.
Crucially, a key study found that the effects of this compound and G-CSF on neutrophil mobilization are additive, meaning combining them can yield a greater response than either agent alone [4]. The mechanisms are also distinct, with G-CSF acting directly on hematopoiesis and this compound acting through a neuroendocrine pathway, suggesting a potential to augment host defenses, especially in models of leukopenia [4].
The following diagram illustrates these separate pathways and their potential additive effect.
The table below summarizes key quantitative and mechanistic findings from the literature regarding this compound and G-CSF.
| Compound | Primary Mechanism | Key Findings in Context of Combination | Relevant Experimental Models |
|---|
| This compound | Inhibits p300/CBP HAT activity [4] [5] | - Additive effect with G-CSF on neutrophil mobilization [4].
Based on the mechanistic data, here is a proposed workflow for evaluating the this compound and G-CSF combination in a pre-clinical model, such as chemotherapy-induced neutropenia.
Step 1: Establish Neutropenia Model
Step 2: Define Treatment Arms
Step 3: Administer Therapeutics
Step 4: Monitor and Analyze Outputs
| Question | Answer & Troubleshooting Tip |
|---|---|
| What is the evidence for an additive effect? | A key study directly states that the effects on neutrophil mobilization are "additive" when both compounds are combined [4]. Your experiment should be designed to statistically test this claim (e.g., using two-way ANOVA). |
| How do I handle this compound for in vivo work? | This compound is typically dissolved in DMSO for a stock solution, which is then diluted in an appropriate vehicle (e.g., saline, PEG-400) for injection. The final DMSO concentration should be kept low (<5%) to avoid toxicity. Always include a vehicle-control group. |
| What are the critical controls for these experiments? | Essential controls include: a vehicle control (to establish baseline), a disease model control (untreated neutropenic mice), and monotherapy groups (to isolate the contribution of each agent). |
| The combination isn't showing an additive effect. Why? | - Dosing/Timing: The additive effect may be sensitive to the dose and timing of each drug. Review the pharmacokinetics; this compound mobilizes cells acutely, while G-CSF has a more sustained effect [4].
I hope this technical guide provides a solid foundation for your research planning. The field is evolving rapidly, so you may need to adapt these proposals as new literature emerges.
The following table consolidates key experimental parameters for A-485 application across different studies.
| Cancer Type | Experimental System | Treatment Duration | Concentration/Dosage | Key Experimental Observations |
|---|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | In vitro (cell lines) | 72 hours [1] | 250 nM, 500 nM [1] | Reduced H3K27Ac levels; induced cell cycle arrest and apoptosis [1]. |
| Diffuse Large B-Cell Lymphoma (DLBCL) | In vivo (mouse xenograft) | Not explicitly stated (tumors ~60 mm³ at start) [1] | 50 mg/kg [1] | Demonstrated potent antitumor effects with minimal toxicity; enhanced effect with XPO1 inhibitor KPT8602 [1]. |
| Retinal Neovascularization | In vitro (HMC3 microglia) | 24 hours [2] | Not explicitly stated | Increased lactylation in microglia under hypoxia [2]. |
| Retinal Neovascularization | In vivo (OIR mouse model) | Administration from P10 to P17 (7 days) [2] | 50 mg/kg [2] | Greatly suppressed pathological vascularization in vivo [2]. |
| Various Cancers (Pancreatic, Prostate, Leukemia, etc.) | In vitro (cell lines) | 72 hours - 5 days [3] | 0.139 µM - >30 µM (IC50/EC50, cell-dependent) [3] | Potent anti-proliferative activity in hematologic and AR-positive cancers; weaker effect in some solid tumors (e.g., MCF7, PANC-1) [3]. |
Here are detailed methodologies from published studies that successfully utilized this compound.
To help visualize the common experimental workflow and how this compound functions, please refer to the following diagrams.
| Issue Category | Specific Problem | Potential Cause | Recommended Solution |
|---|---|---|---|
| Assay Performance | High well-to-well variability | Air bubbles in wells during measurement [1] | Carefully inspect wells and break bubbles with a syringe needle before reading plates. |
| Low absorbance signal | Cell density too low [1] | Repeat experiment to determine and use the optimal cell seeding density. | |
| High spontaneous control signal | Cell density too high; excessive force during pipetting [1] | Re-optimize cell count; handle cell suspension gently during plate setup [1]. | |
| Compound & Biology | Unexpected cytotoxicity | Off-target effects or polypharmacology; cell type-specific toxicity [2] | Include a p300/CBP inactive analog control if available; validate findings with genetic knockdown (shRNA) [3] [2]. |
| Unusual dose-response | DMSO concentration too high; chemical instability of A-485 [4] | Ensure final DMSO concentration is low (e.g., ≤0.1%); use fresh this compound stock solutions. | |
| Variable efficacy between cell lines | Differences in basal p300/CBP expression or dependency [5] | Measure p300 expression levels (e.g., by Western blot) in your cell models prior to assays [5]. |
You can use several well-established methods to quantify cell viability and cytotoxicity after this compound treatment.
The MTT assay measures the metabolic activity of viable cells [6].
This two-color assay simultaneously identifies live and dead cells based on esterase activity and membrane integrity [7].
This compound is a potent, selective catalytic inhibitor of the p300 and CBP histone acetyltransferases (HATs) [3] [4]. Its primary mechanism is to inhibit the acetylation of histones, such as H3K27, leading to altered gene expression programs [5] [2].
Interpreting cytotoxicity results requires understanding that the effect of this compound can be highly context-dependent:
The table below summarizes the key characteristics of A-485 and G-CSF based on pre-clinical studies, primarily in mouse models.
| Feature | This compound / CBP-p300 Inhibitors | G-CSF (Granulocyte Colony-Stimulating Factor) |
|---|---|---|
| Molecular Target | CBP/p300 histone acetyltransferase (HAT) domain [1] [2] | G-CSF receptor [3] |
| Primary Mechanism | Inhibition of HAT activity, leading to activation of the hypothalamic-pituitary-adrenal (HPA) axis and a neuroendocrine stress response [1] [2] | Direct stimulation of hematopoiesis and neutrophil production and release [3] |
| Onset of Action | Rapid (within 1-2 hours) [1] [2] | Slightly slower than this compound [2] |
| Duration of Effect | Short-lived (~12 hours); counts return to baseline [1] [2] [4] | Long-lasting (elevated counts at 24 hours) [2] [4] |
| Mobilized Cells | Neutrophils, monocytes, B lymphocytes [1] [2] | Primarily neutrophils and HSPCs; also increases monocytes [2] [3] |
| Combination Effect | Additive increase in neutrophil mobilization when combined with G-CSF [2] | Enhanced HSPC mobilization when combined with agents like Plerixafor [5] [6] |
| Key Context of Study | Chemotherapy-induced neutropenia, infection (Listeria) models in mice [1] [2] [4] | Standard for HSPC mobilization for transplantation; treatment of neutropenia [5] [6] |
Much of the current understanding of this compound comes from a pivotal 2024 study. The key experimental findings and methodologies are outlined below [1] [2].
Key Experimental Results
Detailed Experimental Protocol (Mouse Model) The following methodology was used to evaluate the efficacy of A485 in mobilizing leukocytes [2]:
The two molecules mobilize leukocytes through fundamentally different biological pathways, as illustrated below.
The diagram above shows two distinct mobilization pathways [1] [2] [3]:
For researchers and drug development professionals, the distinction between these two agents is significant:
It is crucial to note that the data for this compound is currently at the pre-clinical stage. Its efficacy, optimal dosing, and safety profile in humans are yet to be established. Further research is needed to explore its potential in various infectious and pathological contexts beyond Listeria models [1].
The following table synthesizes the core findings from recent studies on this compound in different cancer models.
| Cancer Model | Key Target/Mechanism | Downstream Effects | Phenotypic Outcome (In vitro/In vivo) | Combination Strategy |
|---|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) [1] [2] | Inhibits EP300 HAT domain, reduces H3K27ac levels [1]. | Inhibits MYC and E2F1 pathways; induces G0/G1 cell cycle arrest and apoptosis [1]. | Potent antitumor effects in vitro and in mouse xenograft models; synergism with XPO1 inhibitor (KPT8602) [1]. | Synergistic with XPO1 inhibition (KPT8602) [1]. |
| Growth Hormone Pituitary Adenoma (GHPA) [3] | Inhibits p300 HAT activity [3]. | Downregulates oncogenes (e.g., Pttg1, c-Myc) and pathways (cAMP, PI3K/AKT/mTOR); reduces Growth Hormone (GH) secretion [3]. | Suppresses cell proliferation, colony formation, and hormone secretion in vitro and in vivo [3]. | Not reported in the provided results. |
| Non-Small Cell Lung Cancer (NSCLC) [4] | Inhibits p300/CBP HAT activity, reduces Ac-H3K18 and Ac-H3K27 [4]. | Induces ROS accumulation, DNA damage, and a canonical autophagic pathway leading to senescence [4]. | Causes irreversible growth arrest and senescence (not apoptosis); blocks colony-forming ability [4]. | Disruption of autophagy (genetic/pharmacological) switches cell fate to apoptosis [4]. |
For research reproducibility, here is a detailed breakdown of the experimental conditions and assays used in these studies.
| Study Component | DLBCL [1] | Growth Hormone Pituitary Adenoma [3] | Non-Small Cell Lung Cancer [4] |
|---|---|---|---|
| Cell Lines Used | TMD8, OCI-LY7, U2932, OCI-LY3, Pfeiffer [1]. | GH3, MMQ, AtT-20 (rodent models) [3]. | A549, H1299, H460, H1650 [4]. |
| This compound Treatment (In vitro) | Serial dilutions, viability assessed at 72h (CCK-8 assay) [1]. | 2-fold serial dilutions over 4 days; viability (Cell Titer-Glo assay) [3]. | 1-20 µM in time-course (up to 120h) and dose-response [4]. |
| Key In vitro Assays | CCK8, EdU proliferation, cell cycle (PI staining), apoptosis (Annexin V/7-AAD), Western Blot, RNA-seq [1]. | Cell viability, clone formation, cell cycle (PI), apoptosis (Annexin V), ELISA (GH), Western Blot, qRT-PCR, RNA-seq [3]. | Time-lapse microscopy, colony formation, Western Blot (LC3, p62), fluorescence microscopy (EGFP-LC3), flow cytometry (cell cycle, ROS) [4]. |
| Key In vivo Models | Female NSG mice; OCI-LY7 cell xenografts; A485 alone or with KPT8602; tumor volume measured [1]. | Not detailed in the provided abstract and methods snippet [3]. | Not a primary focus of the provided results [4]. |
| Primary Molecular Readouts | ↓H3K27Ac, ↓MYC/E2F1 signaling [1]. | ↓H3K27Ac, ↓Pttg1, ↓c-Myc, ↓cAMP signaling [3]. | ↓Ac-H3K18, ↓Ac-H3K27, ↑LC3-I to LC3-II conversion, ↑autophagic flux, ↑ROS [4]. |
To help visualize the complex mechanistic data, the following diagrams illustrate the primary anti-tumor pathways of this compound and a general experimental workflow.
The diagram below summarizes the key mechanistic pathways through which this compound exerts its effects in the different cancer models described.
This flowchart outlines a common experimental sequence used across the cited studies to evaluate this compound's effects in vitro.
The collective data demonstrates that this compound is a potent and selective catalytic inhibitor of EP300/p300 with broad anti-tumor potential. Its ability to disrupt crucial oncogenic pathways and cellular processes makes it a compelling candidate for further therapeutic development.
Key research implications include:
The table below summarizes the key quantitative data for A-485 and other major EP300/CREBBP inhibitors from a direct comparative study [1] [2].
| Inhibitor | Core Scaffold | Biochemical IC₅₀ (Low Ac-CoA) | Biochemical IC₅₀ (High Ac-CoA) | Cellular Potency (Inhibition of Histone Acetylation) |
|---|---|---|---|---|
| This compound | Indane spiro-oxazolidinedione | 44.8 nM [1] [2] | 1.3 μM [1] [2] | Less potent than iP300w and CPI-1612 [1] [2] |
| iP300w | Spiro-hydantoin | 15.8 nM [1] [2] | ~110 nM (estimated 7x shift) [1] [2] | More potent than this compound [1] [2] |
| CPI-1612 | Aminopyridine | 10.7 nM [1] [2] | ~21 nM (estimated 2x shift) [1] [2] | Most potent among the three [1] [2] |
A critical finding is that all these inhibitors are acetyl-CoA competitive. Their potency is highly dependent on cellular cofactor levels, with this compound showing the most significant drop in activity (a 29-fold shift) at physiologically relevant acetyl-CoA concentrations [1] [2].
The comparative data in the table above were generated using the following standardized methodologies [1] [2]:
Biochemical TR-FRET Assay:
Cellular Potency Assay:
Despite being less potent than newer inhibitors in direct comparison, extensive research demonstrates this compound's efficacy across multiple disease models by disrupting key acetylation-dependent processes.
These effects are supported by specific experimental findings:
Cancer Models:
Metabolic & Inflammatory Diseases:
The table below summarizes the key findings and supporting data for this compound in Diffuse Large B-Cell Lymphoma (DLBCL) and prostate cancer models.
| Feature | Validation in DLBCL Models | Validation in Prostate Cancer Models |
|---|---|---|
| Key Findings | Potent anti-tumor effects as monotherapy and synergistic effect with XPO1 inhibitor KPT8602 [1]. Synthetic lethality in CREBBP/EP300-mutant models [2]. |
Potent anti-proliferative activity in AR-positive prostate cancer; inhibits AR transcriptional program [3]. |
| In Vitro Models | TMD8, OCI-LY7, U2932, OCI-LY3, and Pfeiffer cell lines [1]. RC-K8 cell line (ABC-like DLBCL) [2]. | Prostate adenocarcinoma PC-3 cells; broad panel of 124 cancer cell lines [3]. |
| In Vivo Models | OCI-LY7 xenograft model in NSG mice [1]. | Castration-resistant xenograft model [3]. |
| Potency (IC₅₀/EC₅₀) | Cell viability significantly reduced [1]. H3K27Ac reduced (EC₅₀ = 73 nM in PC-3 cells) [3]. | p300 HAT domain inhibition (IC₅₀ = 9.8 nM); CBP HAT domain inhibition (IC₅₀ = 2.6 nM) [3]. |
| Key Pathways Affected | Inhibition of MYC and E2F1 pathways [1]. Dependency on CREBBP in EP300-truncated cells [2]. |
Inhibition of AR transcriptional program; reduction of H3K27Ac and H3K18Ac [3]. |
| Primary Mechanisms | EP300 inhibition via its conserved HAT domain, reducing H3K27Ac levels [1]. Synthetic lethal interaction between CREBBP and EP300 [2]. |
Competitive inhibition of acetyl-CoA binding to the p300/CBP HAT domain [3]. |
The methodologies from key studies provide a template for validating this compound's activity.
The following assays are commonly used to establish the baseline efficacy and mechanism of this compound:
The diagrams below illustrate the key mechanistic pathways through which this compound exerts its effects.
This diagram shows the proposed mechanism by which this compound, alone and in combination, inhibits DLBCL progression.
This compound inhibits the histone acetyltransferase (HAT) domain of EP300, leading to a reduction in the epigenetic mark H3K27Ac. This downregulates key oncogenic pathways like MYC and E2F1, ultimately inhibiting tumor cell proliferation. Research shows a synergistic effect when this compound is combined with the XPO1 inhibitor KPT8602 [1].
This diagram illustrates the synthetic lethal interaction between the genes CREBBP and EP300, which represents a therapeutic opportunity in specific lymphomas.
In certain DLBCL cases (e.g., the RC-K8 cell line), a genetic alteration truncates EP300, making the cancer cells dependent on its paralog, CREBBP. In this context, pharmacological inhibition of the remaining HAT function (of both CREBBP and the truncated EP300) by this compound creates a synthetic lethal interaction, leading to selective cell death. This identifies a druggable vulnerability for lymphomas with mutations in these genes [2].
The data indicates that this compound is a potent and mechanistically validated tool for probing EP300/CBP biology. Its application, however, may be justified on different grounds in the two cancer types:
CREBBP- or EP300-mutated tumors [2].
| Drug/Drug Class | Example Agents | Primary Target | Key Mechanisms & Applications | Key Differentiators of this compound |
|---|---|---|---|---|
| p300/CBP HAT Inhibitor | This compound | p300/CBP histone acetyltransferase (HAT) domain [1] | Inhibits histone/protein acetylation; targets pathological gene networks in inflammation [2], cancer [3], and psoriasis [4] | Highly selective catalytic inhibitor; targets specific transcriptional programs rather than causing genome-wide hypomethylation/ hyperacetylation [1] |
| DNMT Inhibitors | Azacitidine, Decitabine [5] | DNA Methyltransferases (DNMTs) [5] | Incorporated into DNA, cause genome-wide hypomethylation; approved for MDS, AML [5] | Different mechanism of action; does not incorporate into DNA or cause direct DNA damage [5] |
| HDAC Inhibitors | Vorinostat, Romidepsin [5] | Histone Deacetylases (HDACs) [5] | Cause genome-wide histone hyperacetylation; approved for cutaneous T-cell lymphoma [5] | More targeted approach compared to broader-acting HDAC inhibitors [2] |
| BET Inhibitors | (e.g., CCS1477) [6] | Bromodomains of BET proteins (BRD4) & p300/CBP [6] | Disrupts reading of acetyl marks; inhibits cancer growth (e.g., Group 3 Medulloblastoma) [6] | Domain-specific inhibition: this compound (HAT domain) vs. CCS1477 (Bromodomain) can have distinct, lineage-specific effects on tumor growth [6] |
This compound is a potent and selective catalytic inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP [1]. Its mechanism and research applications are detailed below.
The diagram below illustrates how this compound targets the epigenetic machinery at a specific point.
By blocking this key step, this compound reduces acetylation marks like H3K27ac and H3K18ac at specific gene promoters, leading to the suppression of pathological gene networks [2].
The following workflows summarize the main methodologies used in the studies cited.
Based on [2]
Based on [3]